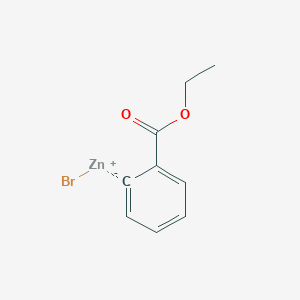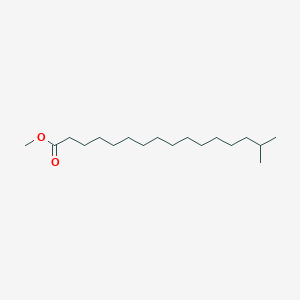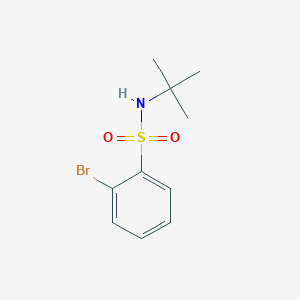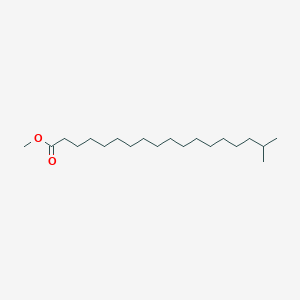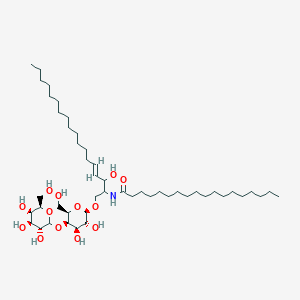
Lactosylceramide
Übersicht
Beschreibung
Lactosylceramide (LacCer) is an endogenous bioactive sphingolipid. It forms membrane microdomains with Lyn kinase and the α i subunits of inhibitory G protein-coupled receptors (GPCRs), suggesting a role in cell signaling .
Synthesis Analysis
LacCer is synthesized by the transfer of glucose and galactose from UDP-glucose and UDP-galactose to ceramide by galactosylceramide synthetase . The synthesis and decomposition of LacCer are complicated. There is controversy about the source of the initial skeleton of ceramide in the synthesis of LacCer .Molecular Structure Analysis
LacCer, also known as LacCer, are a class of glycosphingolipids composed of a variable hydrophobic ceramide lipid and a hydrophilic sugar moiety . The molecular species of LacCer were nearly identical in mouse and human neutrophils, including C24:0 and C24:1 fatty acid chain-containing species .Physical And Chemical Properties Analysis
LacCer is highly expressed on the plasma membranes of human neutrophils and mediates innate immune functions . The LacCer content in plasma membranes was ∼20-fold lower in mouse than in human neutrophils .Wissenschaftliche Forschungsanwendungen
Neuroinflammation Pathways
Lactosylceramide plays a crucial role in neuroinflammation pathways. It is synthesized by galactosyltransferases B4GALT5 and B4GALT6, which transfer galactose from UDP-galactose to glucosylceramide, necessary for the biosynthesis of various glycosphingolipids .
Cancer Research
In cancer cells and tissues noted for malignant properties, Lactosylceramide contributes to the induction of phenotypes such as cell migration and invasion, making it a significant focus in cancer research .
Biosynthetic Precursor
As a biosynthetic precursor, Lactosylceramide is essential for the formation of neutral oligoglycosylceramides, sulfatides, and gangliosides, which are vital components in cellular functions .
Central Nervous System Function
Lactosylceramide levels can be increased by lipopolysaccharide or IFN, inducing the expression of the iNOS gene. Inhibiting LacCer synthase could inhibit this expression, highlighting its involvement in central nervous system functions .
Enzymatic Function and Localization
The enzyme lactosylceramide synthase (LacCer synthase) is part of a large family of β-galactosyltransferases. It is localized in the trans-Golgi lumen and functions to transfer galactose from UDP-galactose to GlcCer to form LacCer .
Wirkmechanismus
Target of Action
Lactosylceramide (LacCer) primarily targets integral membrane proteins of the Golgi apparatus . It interacts with many physiological molecules, activating enzymes to generate a glycosphingolipid (GSL), which can induce critical phenotypes such as cell proliferation, migration, adhesion, angiogenesis, and apoptosis .
Mode of Action
LacCer is a bioactive sphingolipid that regulates various cell signaling pathways . It interacts with growth factor receptors, modulating their physiological properties . This interaction leads to the adhesion of blood cells to the endothelium in the vascular wall .
Biochemical Pathways
LacCer contributes to inflammation through two major pathways: the cell adhesion/migration pathway and the phospholipase A2 pathway . It activates NADPH oxidase to generate reactive oxygen species (ROS), creating a highly oxidative stress environment. This triggers a cascade of signaling molecules and pathways, initiating diverse phenotypes like inflammation and atherosclerosis .
Pharmacokinetics
LacCer is synthesized by the action of LacCer synthase, which transfers galactose from uridine diphosphate galactose (UDP-galactose) to glucosylceramide .
Result of Action
The activation of LacCer leads to various cellular effects. It induces critical phenotypes such as cell proliferation, migration, adhesion, angiogenesis, and apoptosis . Additionally, it plays a pivotal role in the biosynthesis of glycosphingolipids .
Action Environment
LacCer is found in microdomains on the plasma layers of numerous cells . Its interaction with the environment affects its action, efficacy, and stability. For instance, external stimuli like platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), stress, cigarette smoke/nicotine, tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL) can activate β-1,4 galactosyltransferase, leading to the synthesis of LacCer .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Recent studies have shown that LacCer plays a crucial role in the progression of neurodegeneration, although these diseases have different pathogenic mechanisms and etiological characteristics . Future research will likely focus on further understanding the role of LacCer in neurodegenerative diseases and other conditions .
Eigenschaften
IUPAC Name |
N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHMDQUIRUFQW-AIRKALMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactosylceramide | |
CAS RN |
4682-48-8 | |
| Record name | CDw17 antigen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
A: While lactosylceramide's precise mechanism of action varies depending on the cell type and context, several studies highlight its role in signal transduction. For instance, lactosylceramide stimulates Ras-GTP loading, leading to the activation of the kinase cascade (MEK, Raf, p44) and c-fos expression in human aortic smooth muscle cells . Additionally, it has been shown to mediate the release of macrophage inflammatory protein-2 (MIP-2) from alveolar epithelial cells, contributing to lung inflammation during Pneumocystis carinii infection .
ANone: Lactosylceramide consists of a lactose disaccharide (galactose β1-4 linked to glucose) attached to a ceramide lipid moiety.
ANone: Lactosylceramide's behavior depends on the composition of its ceramide moiety, which influences its membrane fluidity and interaction with other molecules.
- Material Compatibility: Lactosylceramide is compatible with various biological systems and is often incorporated into liposomes for drug delivery purposes .
- Applications: Lactosylceramide finds applications in studying glycosphingolipid metabolism, cell signaling, and as a potential target for therapeutic interventions in diseases like cancer and inflammatory disorders .
A: Computational chemistry tools like molecular docking and molecular dynamics simulations are employed to study lactosylceramide interactions with enzymes, receptors, and other biomolecules. These techniques provide insights into binding affinities, molecular mechanisms, and potential drug targets. For example, docking studies have been used to investigate the interaction of lactosylceramide with lectins, revealing potential binding epitopes .
ANone: The structure-activity relationship (SAR) of lactosylceramide is an active research area. Modifications to the ceramide portion, such as changes in fatty acid chain length or saturation, can influence its membrane properties and subsequent interactions with enzymes and receptors.
- Studies using different lactosylceramide molecular species with varying fatty acid chain lengths demonstrated a significant impact on the activity of CMP-N-acetylneuraminate:lactosylceramide alpha 2,3-sialyltransferase, an enzyme involved in ganglioside biosynthesis , .
- Similarly, altering the ceramide structure affected the interaction of lactosylceramide-bearing liposomes with a galactose-specific receptor in the liver, suggesting a role for membrane fluidity in this process .
ANone: Lactosylceramide, like other glycosphingolipids, can be challenging to formulate due to its amphiphilic nature.
- Formulation Strategies: To improve its stability and bioavailability, lactosylceramide is often incorporated into liposomes, nanoparticles, or other delivery systems. These formulations can protect the molecule from degradation and enhance its delivery to target cells and tissues .
ANone: Several techniques are employed to analyze lactosylceramide:
- Thin-layer Chromatography (TLC): A simple and widely used method for separating and identifying lactosylceramide based on its relative mobility in a specific solvent system .
- High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity compared to TLC, allowing for the separation and quantification of different lactosylceramide molecular species .
- Mass Spectrometry (MS): A powerful technique for identifying and quantifying lactosylceramide based on its mass-to-charge ratio. This method is particularly useful for analyzing complex biological samples and characterizing different molecular species .
ANone: Lactosylceramide is an emerging therapeutic target, and research is ongoing to explore its potential in various diseases.
- In vitro studies: Several studies have shown the effects of modulating lactosylceramide levels in cell culture models. For example, inhibiting lactosylceramide synthase has been shown to reduce monocyte migration in vitro, suggesting a potential therapeutic approach for atherosclerosis .
- In vivo studies: Animal models are being used to investigate the role of lactosylceramide in diseases like diabetes, cancer, and neurodegenerative disorders. While research is still in its early stages, some promising results have been reported. For instance, studies in diabetic mouse models suggest that lactosylceramide contributes to mitochondrial dysfunction in the heart, and targeting this pathway could potentially ameliorate diabetic cardiomyopathy .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



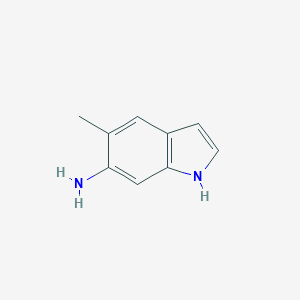
![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)

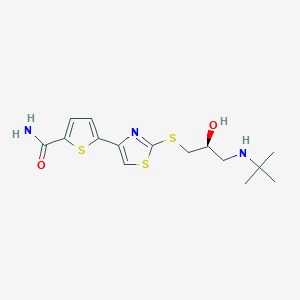

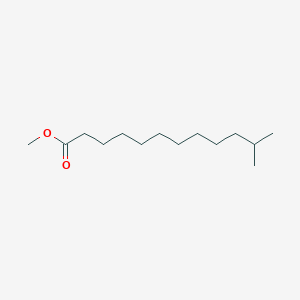
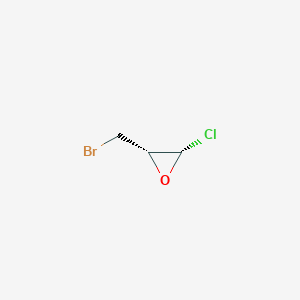

![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
